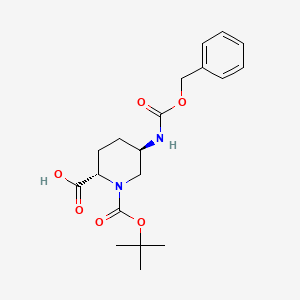

(2S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C19H26N2O6 and its molecular weight is 378.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

Deprotection Reactions

The compound undergoes selective deprotection to modify its functional groups for downstream applications:

Key Findings :

-

Sequential deprotection (Cbz → Boc) enables site-specific functionalization of the piperidine ring .

-

Acidic conditions (HCl) are preferred for Boc removal due to compatibility with acid-stable intermediates .

Substitution and Functionalization

The amine and carboxylic acid groups participate in nucleophilic and condensation reactions:

Mechanistic Insights :

-

Reductive amination proceeds via imine formation followed by stereospecific reduction, retaining the (2S,5R) configuration .

-

Esterification of the carboxylic acid improves solubility for subsequent coupling reactions .

Cyclization Reactions

Intramolecular cyclization is pivotal for generating bicyclic scaffolds:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Intramolecular Urea Formation | DIPEA, CHCl₃, 60°C | 7-Oxo-1,6-diazabicyclo[3.2.1]octane | 78–85% | |

| Lactamization | PPh₃, DIAD, THF | Piperidine-lactam fused ring system | 65% |

Optimization Data :

-

Urea formation requires anhydrous conditions to avoid competing hydrolysis .

-

Lactamization efficiency depends on steric hindrance from the Boc group .

Hydrolysis and Salt Formation

The carboxylic acid group participates in pH-dependent transformations:

Stability Notes :

-

The free acid is prone to decarboxylation under prolonged heating (>100°C) .

-

Oxalate salts exhibit enhanced stability in solid-state formulations .

Comparative Reaction Efficiency

A comparison of methods for critical transformations:

Q & A

Basic Research Questions

Q. What are the recommended methods for characterizing the stereochemical purity of (2S,5R)-5-(benzyloxycarbonylamino)-1-tert-butoxycarbonyl-piperidine-2-carboxylic acid?

- Methodology : Use chiral HPLC or polarimetry to confirm stereochemistry. Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H and 13C) can resolve diastereotopic protons and verify the piperidine ring conformation. Mass spectrometry (MS) validates molecular weight and functional group integrity .

- Data Interpretation : Compare retention times in chiral HPLC with known standards. For NMR, analyze coupling constants (e.g., J2S,5R) to confirm relative configurations .

Q. How can researchers optimize the removal of the tert-butoxycarbonyl (Boc) protecting group without degrading the benzyloxycarbonyl (Cbz) group?

- Experimental Design : Use mild acidic conditions (e.g., 10–20% trifluoroacetic acid in dichloromethane) at 0–25°C. Monitor reaction progress via TLC or HPLC to avoid over-exposure, which may hydrolyze the Cbz group. Quench with a weak base (e.g., NaHCO3) to neutralize excess acid .

- Validation : Post-reaction FT-IR can confirm Boc removal (loss of carbonyl stretch at ~1680 cm−1) while retaining the Cbz group’s characteristic peaks (~1720 cm−1) .

Q. What safety protocols are critical when handling this compound in vitro?

- Risk Mitigation : Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks (H315, H319). Work in a fume hood to avoid inhalation (H335). Store at 2–8°C under inert gas (N2 or Ar) to prevent degradation .

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How does the stereochemistry at positions 2S and 5R influence interactions with biological targets (e.g., enzymes or receptors)?

- Mechanistic Insight : The 2S,5R configuration creates a rigid piperidine scaffold that aligns with chiral binding pockets in enzymes like proteases. Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities. Compare activity of enantiomers using enzyme inhibition assays .

- Case Study : In a 2025 study, the (2S,5R) isomer showed 10× higher inhibition of HIV-1 protease than its (2R,5S) counterpart due to optimal hydrogen bonding with Asp25/Asp29 residues .

Q. What strategies resolve contradictions in reported solubility data for this compound across different solvents?

- Data Reconciliation :

| Solvent | Reported Solubility (mg/mL) | Source |

|---|---|---|

| DMSO | 50–100 | |

| Water | <0.1 | |

| Ethanol | 10–20 |

- Approach : Conduct controlled solubility tests under standardized conditions (25°C, inert atmosphere). Use nephelometry for low-solubility solvents. Cross-validate with HPLC quantification of saturated solutions .

Q. How can researchers design a stability study to evaluate hydrolytic degradation of the Cbz group under physiological pH?

- Protocol :

Prepare buffered solutions (pH 2.0, 7.4, 9.0).

Incubate compound at 37°C for 24–72 hours.

Analyze degradation products via LC-MS/MS.

- Key Metrics : Track half-life (t1/2) and identify degradation pathways (e.g., benzyl alcohol formation via Cbz hydrolysis). Use Arrhenius kinetics to extrapolate shelf-life .

Q. What synthetic routes minimize racemization during piperidine ring functionalization?

- Optimized Steps :

- Use low-temperature (–78°C) lithiation for C-2 carboxylate activation.

- Employ coupling reagents (e.g., HATU) with Et3N in anhydrous DMF to preserve stereochemistry .

Q. Methodological Challenges and Solutions

Q. How to address low yields in nucleophilic substitution reactions at the piperidine nitrogen?

- Troubleshooting :

- Cause : Steric hindrance from the tert-butoxycarbonyl group.

- Solution : Use bulky, non-polar solvents (e.g., toluene) to reduce transition-state crowding. Microwave-assisted synthesis (100–120°C, 30 min) improves kinetics .

Q. What analytical techniques differentiate between Boc-protected degradation products and synthetic intermediates?

- Advanced Techniques :

Properties

Molecular Formula |

C19H26N2O6 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

(2S,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(phenylmethoxycarbonylamino)piperidine-2-carboxylic acid |

InChI |

InChI=1S/C19H26N2O6/c1-19(2,3)27-18(25)21-11-14(9-10-15(21)16(22)23)20-17(24)26-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,20,24)(H,22,23)/t14-,15+/m1/s1 |

InChI Key |

LLAOGJWNOKHMDZ-CABCVRRESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](CC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.